Computed Lipophilicity (LogP) Head-to-Head: 6-Fluoro- vs. 6-Chloro-7-(trifluoromethoxy) Tetrahydronaphthalen-1-amine
When assessed using the same in silico prediction pipeline (Leyan platform), the 6-fluoro derivative exhibits a computed logP of 3.06 compared with 3.57 for the analogous 6-chloro compound. This 0.51 log-unit reduction represents a tangible shift toward the CNS-optimal logP range of 2–3.5 and is consistent with the stronger electron-withdrawing character of fluorine relative to chlorine reducing overall molecular lipophilicity .
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.0604 |
| Comparator Or Baseline | (R)-6-Chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine: LogP = 3.5747 |
| Quantified Difference | Δ LogP = −0.51 (target compound is less lipophilic) |
| Conditions | In silico prediction; same algorithm and reporting platform (Leyan.com); racemic target vs. (R)-enantiomer comparator; TPSA identical at 35.25 Ų for both compounds |
Why This Matters
A 0.5 log-unit difference in lipophilicity can significantly impact volume of distribution, metabolic clearance, and off-target promiscuity profiles, making the fluoro analog preferable for CNS programs where lower logP is a key MPO metric.
